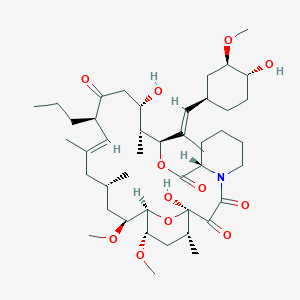
Dihydro-FK-506
Übersicht
Beschreibung
Dihydro-FK-506 is a derivative of the immunosuppressant drug FK-506, which is also known as tacrolimus. FK-506 is a macrolide with potent immunosuppressive properties, primarily used to prevent rejection in organ transplantation. It functions by inhibiting the release of proinflammatory mediators from human basophils, a type of white blood cell involved in the immune response . The drug binds with high affinity to a specific binding protein, which is presumed to be the FK-506 binding protein, and this interaction is crucial for its anti-inflammatory effects .
Synthesis Analysis
The synthesis of FK-506 and its derivatives, including dihydro-FK-506, involves complex organic chemistry techniques. The total synthesis of FK-506 has been achieved through various strategies, including the use of Evans technology for asymmetric alkylation and aldol reactions . The synthesis of the cyclohexyl fragment of FK-506, which is a crucial part of the molecule, has been reported starting from (S)-(-)-3-cyclohexenecarboxylic acid, leading to improvements in overall yield . Additionally, the C15-C16 bond formation in FK-506 was accomplished via sulfone anion coupling, followed by a chelation-controlled reduction . These synthetic approaches are essential for constructing the complex macrolide structure of FK-506 and its analogs.
Molecular Structure Analysis
The molecular structure of FK-506 is characterized by a 23-membered macrocyclic polyketide, which is synthesized by a multifunctional polyketide synthase in Streptomyces species . The polyketide synthase involved in FK-506 biosynthesis contains multiple domains that catalyze the chain extension and processing steps required to form the macrolactone ring . The structural complexity of FK-506 is evident in its multiple chiral centers and the presence of a tricarbonyl region, which has been the subject of detailed chemical studies .
Chemical Reactions Analysis
FK-506 undergoes various chemical reactions, including a benzilic acid rearrangement when treated with aqueous hydroxide, affecting the tricarbonyl portion of the molecule . This rearrangement has been used to correct the structure of a previously reported degradation product . Additionally, the propensity for carbon-carbon bond cleavage in the C2-C10 region of FK-506 has been explored, revealing that the formation of a tetrahedral intermediate at C9 can lead to fragmentation by a retro-Claisen-like pathway . The reduction of FK-506 with sodium triacetoxyborohydride provides access to dihydro FK-506, which is an important intermediate in the synthesis of the drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of FK-506 and its derivatives are closely related to their molecular structure. The macrolide structure of FK-506 imparts specific binding properties, allowing it to interact with its target protein with high affinity . The immunosuppressive activity of FK-506 is a result of its ability to modulate the immune system by inhibiting the release of inflammatory mediators . The synthesis of FK-506 derivatives, such as dihydro-FK-506, involves careful manipulation of the molecule's functional groups and stereochemistry to maintain or enhance its biological activity .
Wissenschaftliche Forschungsanwendungen
-
Immunosuppression
-
Antifungal Activity
-
Neuroprotection
-
Neuroregeneration
-
Anti-inflammatory Activity
-
Biosynthetic Pathway Engineering
-
Cancer Treatment
-
Treatment of Autoimmune Diseases
-
Treatment of Skin Conditions
-
Treatment of Eye Conditions
-
Treatment of Asthma
-
Treatment of Rheumatoid Arthritis
-
Treatment of Eczema
-
Treatment of Psoriasis
-
Treatment of Vitiligo
-
Treatment of Uveitis
-
Treatment of Lupus
-
Treatment of Crohn’s Disease
Safety And Hazards
Zukünftige Richtungen
The biosynthetic pathway of FK506 has been studied extensively, and there has been progress in understanding its biosynthesis, improving production, and in the mutasynthesis of diverse analogs . Further strain improvement and structural diversification aimed at generating more analogs with improved pharmaceutical properties will be emphasized .
Eigenschaften
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGKZGKXDOUEO-LFZNUXCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-FK-506 | |
CAS RN |
104987-30-6 | |
| Record name | Dihydro-FK-506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro Tacrolimus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TSUKUBAMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDH06DWVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



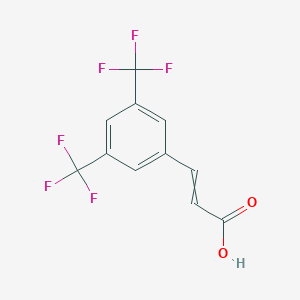
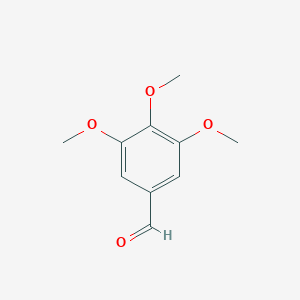
![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)
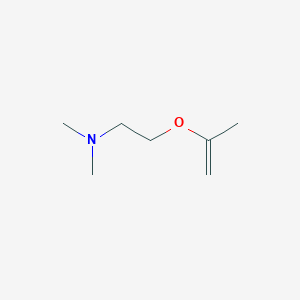
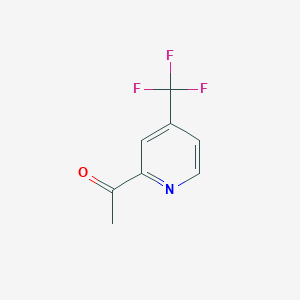
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
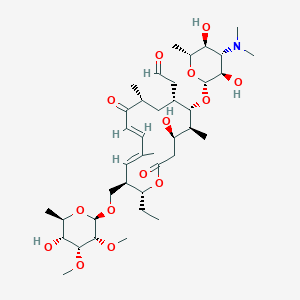
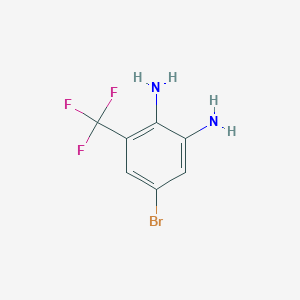
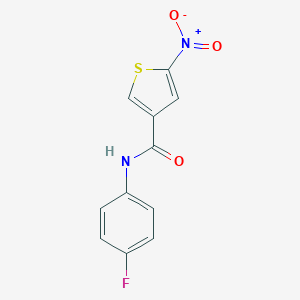
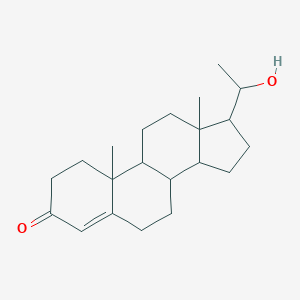
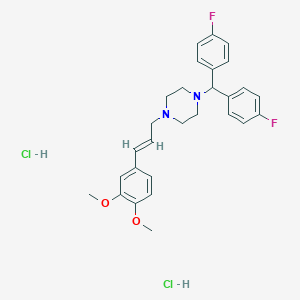
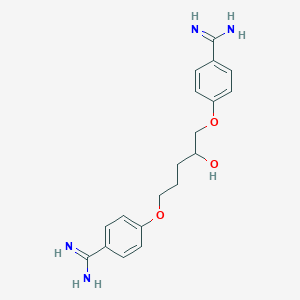
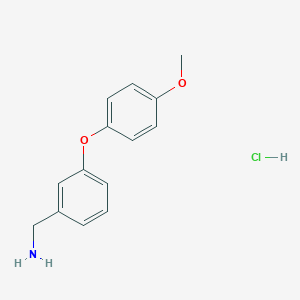
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)